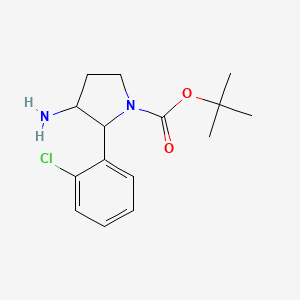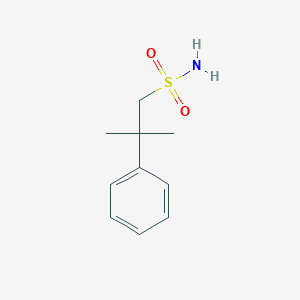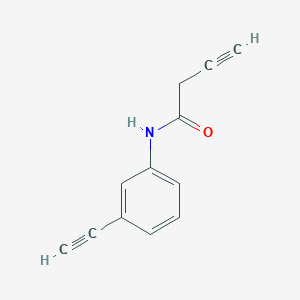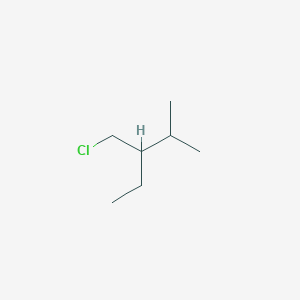
3-(Chloromethyl)-2-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to the third carbon of a 2-methylpentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylpentane typically involves the chlorination of 2-methylpentane. This can be achieved through a free radical halogenation process, where 2-methylpentane is exposed to chlorine gas under ultraviolet light. The reaction proceeds as follows: [ \text{C}6\text{H}{14} + \text{Cl}_2 \rightarrow \text{C}6\text{H}{13}\text{Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring a higher yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)-2-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 3-(Hydroxymethyl)-2-methylpentane.
Elimination: 2-Methyl-3-pentene.
Oxidation: 3-(Formylmethyl)-2-methylpentane or 3-(Carboxymethyl)-2-methylpentane.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-2-methylpentane primarily involves its reactivity as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic processes to introduce functional groups into target molecules.
Comparación Con Compuestos Similares
3-(Bromomethyl)-2-methylpentane: Similar structure but with a bromine atom instead of chlorine.
3-(Iodomethyl)-2-methylpentane: Contains an iodine atom in place of chlorine.
2-Chloromethylpentane: Chloromethyl group attached to the second carbon instead of the third.
Uniqueness: 3-(Chloromethyl)-2-methylpentane is unique due to its specific reactivity profile, which is influenced by the position of the chloromethyl group and the presence of the methyl group on the second carbon. This makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs.
Propiedades
Fórmula molecular |
C7H15Cl |
|---|---|
Peso molecular |
134.65 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2-methylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
NZQBFJNOOHMZCT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



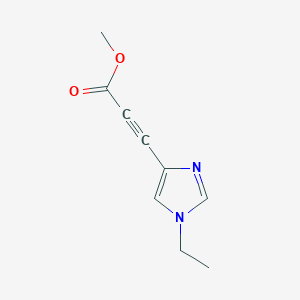
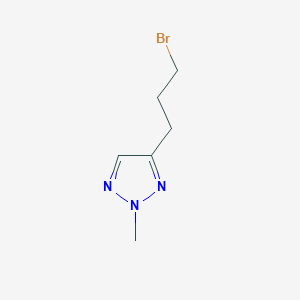
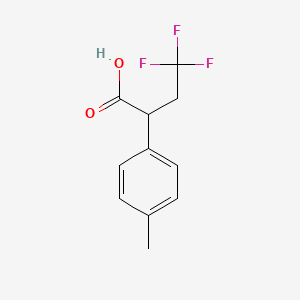
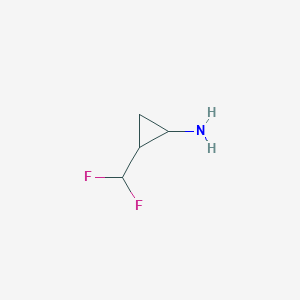
![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
